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Compound of Interest
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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions to address specific

issues encountered during experiments related to minimizing relapse in high-angle mandibular

advancement Bilateral Sagittal Split Osteotomy (BSSO).

Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to relapse in high-angle mandibular advancement

BSSO?

A1: Relapse following BSSO in high-angle patients is multifactorial. Key contributing factors

include the magnitude of mandibular advancement, improper seating of the condyles, the

tension from soft tissues and muscles, the type of surgical fixation, and postoperative condylar

resorption.[1][2][3] High mandibular plane angle cases are particularly prone to horizontal

relapse.[1][4]

Q2: How does the magnitude of mandibular advancement influence stability?

A2: There is a positive correlation between the amount of mandibular advancement and the

degree of skeletal relapse.[5] Advancements of 6 to 7 mm or more are associated with a higher

predisposition to horizontal relapse.[1][4] For advancements exceeding 8.5 mm, a significant

increase in relapse has been observed.

Q3: What is the role of the condylar position in post-surgical stability?
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A3: Proper seating of the condyles in the glenoid fossa during surgery is critical for post-

operative stability.[1][2] Failure to achieve a passive and repeatable condylar position can lead

to a discrepancy between the planned and actual postoperative occlusion, resulting in early

relapse.[2] Post-surgical condylar displacement and subsequent remodeling are significant

factors in both early and late relapse.[6][7]

Q4: Which fixation method is superior for stability in high-angle BSSO: rigid or semi-rigid?

A4: Rigid internal fixation is the standard of care and has been shown to improve post-surgical

stability in most cases.[2] Studies comparing different rigid fixation methods, such as bicortical

screws and miniplates, have shown some differences. While short-term relapse rates are

comparable, some long-term studies suggest a higher rate of relapse in patients treated with

bicortical screws compared to miniplates.[1] Ultimately, the choice of fixation can depend on the

surgeon's preference and the specific clinical scenario.[8]

Q5: Does an accompanying genioplasty affect the stability of the mandibular advancement?

A5: Advancement genioplasty, when performed in conjunction with mandibular advancement

BSSO and with rigid internal fixation, has been shown to be a stable procedure with no

significant long-term relapse of the chin position.[9][10]

Q6: What are the key orthodontic considerations to minimize relapse?

A6: Pre-surgical and post-surgical orthodontic management is crucial for stability. This includes

achieving a stable occlusion and managing the dental compensations.[11] Post-operative

elastic therapy can help guide the mandible into its final occlusion as the swelling subsides.[12]

The interaction between orthodontic therapy and the surgical plan must be carefully

coordinated to ensure a balanced and stable result.[11]

Troubleshooting Guides
Problem 1: Early Postoperative Relapse (within 6 weeks)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19138603/
https://selectedreadingsoms.com/wp-content/uploads/2017/07/Stability-and-Relapse-in-Orthognathic-Surgery.pdf
https://selectedreadingsoms.com/wp-content/uploads/2017/07/Stability-and-Relapse-in-Orthognathic-Surgery.pdf
https://repository.ubn.ru.nl/bitstream/handle/2066/147484/147484.pdf?sequence=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7930695/
https://www.benchchem.com/product/b1252915?utm_src=pdf-body
https://selectedreadingsoms.com/wp-content/uploads/2017/07/Stability-and-Relapse-in-Orthognathic-Surgery.pdf
https://pubmed.ncbi.nlm.nih.gov/19138603/
https://pocketdentistry.com/a-long-term-comparative-study-of-two-rigid-internal-fixation-techniques-in-terms-of-masticatory-function-and-neurosensory-disturbance-after-mandibular-correction-by-bilateral-sagittal-split-ramus-oste/
https://www.benchchem.com/product/b1252915?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11174590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10404160/
https://pubmed.ncbi.nlm.nih.gov/2088616/
https://www.myface.org/surgeries/bilateral-sagittal-split-osteotomy/
https://pubmed.ncbi.nlm.nih.gov/2088616/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Troubleshooting/Investigative Steps

Improper Condylar Seating

Review intraoperative records and postoperative

imaging (e.g., CBCT) to assess condylar

position.[2]

Inadequate Fixation

Evaluate the stability of the fixation plates and

screws on postoperative radiographs. Assess

for any signs of hardware failure.

Surgical Inaccuracy

Compare postoperative cephalometric analysis

with the initial surgical plan to identify any

discrepancies in the achieved movement.

Premature Functional Loading

Inquire about the patient's adherence to the

prescribed soft diet and restricted jaw function.

[12]

Soft Tissue Rebound

Assess the tension of the suprahyoid and

pterygomasseteric muscles. Consider

physiotherapy to aid in muscle adaptation.

Problem 2: Late Postoperative Relapse (>6 months)
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Possible Cause Troubleshooting/Investigative Steps

Progressive Condylar Resorption (PCR)

Perform serial imaging (CBCT or MRI) to

evaluate changes in condylar volume and

morphology.[6][13] PCR is more common in

female patients with high mandibular plane

angles.[2][13]

Unfavorable Growth/Remodeling

In younger patients, assess for any residual

mandibular growth that may contribute to

relapse.[1]

Occlusal Instability

Conduct a thorough occlusal analysis to identify

any premature contacts or interferences that

may be driving the relapse.

Insufficient Orthodontic Retention
Verify the patient's compliance with the

prescribed orthodontic retention protocol.

Data Presentation
Table 1: Comparison of Relapse Rates with Different Fixation Methods in Mandibular

Advancement BSSO

Fixation Method
Short-Term Relapse (at
Point B)

Long-Term Relapse (at
Point B)

Bicortical Screws 1.5% - 32.7% 2.0% - 50.3%

Miniplates 1.5% - 18.0% 1.5% - 8.9%

Bioresorbable Bicortical

Screws
10.4% - 17.4% Not specified

Data synthesized from a

systematic review.[1]

Table 2: Factors Associated with Increased Relapse in High-Angle Patients
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Factor
Associated Relapse
Pattern

Reference

High Mandibular Plane Angle Increased horizontal relapse [1][4]

Large Mandibular

Advancement (>7mm)
Increased horizontal relapse [1][5]

Counter-clockwise Rotation of

Mandible

Late vertical and horizontal

relapse

Postoperative Decrease in

Condylar Volume
Significant horizontal relapse [6]

Experimental Protocols
Protocol 1: Cephalometric Analysis for Assessing Postoperative Skeletal Relapse

Image Acquisition: Obtain standardized lateral cephalograms at the following time points:

T1: Pre-surgery

T2: Immediately post-surgery (within 1 week)

T3: 6 months post-surgery

T4: 1 year post-surgery and annually thereafter for long-term follow-up.

Landmark Identification: Digitize and identify key cephalometric landmarks on all

radiographs. For mandibular position, crucial landmarks include Point B, Pogonion (Pog),

and Gonion (Go).

Superimposition: Superimpose serial cephalograms on stable cranial base structures (e.g.,

Sella-Nasion line) to accurately measure changes over time.

Measurements:

Horizontal Relapse: Measure the change in the anteroposterior position of Point B and

Pogonion relative to a vertical reference line (e.g., perpendicular to the S-N line at Sella).
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Vertical Relapse: Measure the change in the vertical position of Menton (Me) and Gonion.

Angular Relapse: Measure the change in the mandibular plane angle (e.g., SN-MP).

Data Analysis: Calculate the mean and standard deviation of the changes between time

points (T3-T2 for short-term relapse, T4-T2 for long-term relapse). Use appropriate statistical

tests (e.g., paired t-test) to determine the significance of the relapse.

Protocol 2: Volumetric Analysis of Condylar Remodeling using CBCT

Image Acquisition: Acquire Cone-Beam Computed Tomography (CBCT) scans at:

T1: Pre-surgery

T2: 1 week post-surgery

T3: 1 year post-surgery

Segmentation: Utilize 3D imaging software to segment the mandibular condyles from the

surrounding structures on all CBCT scans.

Volume Calculation: Calculate the volume (in mm³) of each segmented condyle at each time

point.

Analysis of Volumetric Change:

Calculate the percentage change in condylar volume between T2 and T3.

A postoperative decrease in condylar volume, particularly a reduction greater than 17% of

the original volume, has been correlated with significant skeletal relapse.[13]

Correlation with Skeletal Relapse: Correlate the volumetric condylar changes with the

cephalometrically determined skeletal relapse to investigate the relationship between

condylar resorption and clinical outcomes.

Visualizations
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Caption: Logical relationship of factors contributing to relapse in high-angle BSSO.
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Caption: Experimental workflow for assessing long-term stability and condylar remodeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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